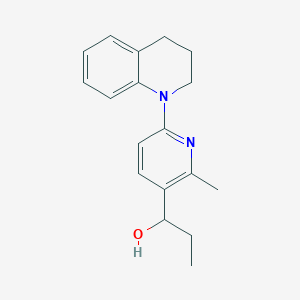

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)propan-1-ol

Description

The compound 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)propan-1-ol (hereafter referred to as Compound A) is a hybrid molecule combining a pyridine ring substituted with a methyl group and a 3,4-dihydroquinoline moiety linked via a propan-1-ol chain. Its molecular formula is C₁₈H₂₂N₂O, with a molecular weight of 282.4 g/mol .

Properties

Molecular Formula |

C18H22N2O |

|---|---|

Molecular Weight |

282.4 g/mol |

IUPAC Name |

1-[6-(3,4-dihydro-2H-quinolin-1-yl)-2-methylpyridin-3-yl]propan-1-ol |

InChI |

InChI=1S/C18H22N2O/c1-3-17(21)15-10-11-18(19-13(15)2)20-12-6-8-14-7-4-5-9-16(14)20/h4-5,7,9-11,17,21H,3,6,8,12H2,1-2H3 |

InChI Key |

CUOYDQNWAKEGLB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(N=C(C=C1)N2CCCC3=CC=CC=C32)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)propan-1-ol typically involves multi-step organic reactions. One common approach is to start with commercially available starting materials such as quinoline and pyridine derivatives. The synthetic route may involve:

Formation of the Quinoline Moiety: This can be achieved through cyclization reactions involving aniline derivatives and aldehydes.

Introduction of the Pyridine Ring: This step may involve coupling reactions such as Suzuki or Heck coupling.

Functionalization of the Pyridine Ring: Introduction of the propanol group can be achieved through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)propan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The quinoline and pyridine rings can be reduced under hydrogenation conditions.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

Reduction: Catalysts like Pd/C (Palladium on carbon) under hydrogen gas.

Substitution: Reagents like SOCl2 (Thionyl chloride) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dihydroquinoline and dihydropyridine derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)propan-1-ol has several applications in scientific research:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Material Science:

Mechanism of Action

The mechanism of action of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)propan-1-ol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine and Dihydroquinoline Moieties

Compound B : 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl )propan-1-ol (CAS 1355234-21-7)

- Key Difference : Methyl group position on the pyridine ring (4-methyl vs. 2-methyl in Compound A).

- Impact : Altered steric and electronic properties may influence receptor binding or metabolic stability. Computational modeling suggests the 4-methyl isomer (Compound B) has a slightly lower logP (2.1 vs. 2.3), indicating reduced lipophilicity .

Compound C : 1-(3,4-Dihydroquinolin-1(2H)-yl)-3-(piperidin-3-yl)propan-2-ol (CAS 6626-52-4)

- Key Difference: Replacement of pyridine with a piperidine ring and hydroxyl group on the second carbon of the propanol chain.

- Molecular weight (274.4 g/mol) is lower than Compound A, likely due to the absence of a pyridine ring .

Hybrid Molecules with Tetrahydroquinoline and Aromatic Fragments

Compound D : 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one

- Key Difference : Propan-1-one (ketone) instead of propan-1-ol and an ibuprofen-derived aromatic group .

- Impact: The ketone group reduces polarity (logP ~3.8 vs. 2.3 for Compound A), favoring blood-brain barrier penetration.

Amide Derivatives with Complex Heterocyclic Systems

Compound E : N-(3-Cyano-4-(6-Methyl-3,4-Dihydroquinolin-1(2H)-yl)-7-(Tetrahydrofuran-3-yl-oxy)Quinolin-6-yl)-2-(Piperidin-4-ylidene)Acetamide

- Key Difference: Incorporation of a quinoline-3-carbonitrile core, tetrahydrofuran-3-yl-oxy group, and piperidinylidene acetamide side chain.

- Impact: Higher molecular weight (524 g/mol) and extended π-system may enhance binding to kinase ATP pockets. The cyano group improves metabolic stability by resisting oxidation .

Fluorinated and Trifluoromethyl-Substituted Analogues

Compound F : N-(3-Cyano-7-(Tetrahydrofuran-3-yl-oxy)-4-(7-(Trifluoromethyl)-3,4-Dihydroquinolin-1(2H)-yl)-Quinolin-6-yl)-2-(Piperidin-4-ylidene)Acetamide

- Key Difference: Trifluoromethyl substitution on the dihydroquinoline ring.

- Impact : The CF₃ group increases electronegativity and resistance to enzymatic degradation. Molecular weight (578 g/mol ) and hydrophobicity (logP ~4.1) are significantly higher than Compound A, suggesting tailored applications in oncology or antiviral research .

Comparative Data Table

Research Implications and Gaps

- Structural-Activity Relationships (SAR) : The position of methyl groups on pyridine (Compounds A vs. B) and substitution of hydroxyl with ketone (Compound D) warrant further pharmacological profiling.

- Fluorinated Analogues : Compounds like F highlight the role of trifluoromethyl groups in enhancing metabolic stability but require toxicity studies .

- Commercial Availability : Many analogues, including Compound A, are discontinued, emphasizing the need for academic synthesis routes .

This analysis underscores the versatility of dihydroquinoline-pyridine hybrids in drug discovery while identifying critical gaps in biological data for Compound A and its analogues.

Biological Activity

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)propan-1-ol is a complex organic compound notable for its unique structural features, which include a dihydroquinoline moiety and a pyridine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Details

- Molecular Formula : C18H22N2O

- Molecular Weight : 282.4 g/mol

The structure of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)propan-1-ol features multiple nitrogen-containing heterocycles, which are crucial for its biological activity. The arrangement of these heterocycles may influence its chemical reactivity and interactions with biological targets.

Structural Comparison

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Methylquinoline | Lacks the pyridine ring | Exhibits distinct aromatic properties |

| 3-Aminoquinoline | Contains an amino group | Known for antibacterial activity |

| 4-Methylpyridine | Simple pyridine derivative | Commonly used as a solvent |

The complexity of the structure of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)propan-1-ol may confer distinct pharmacological properties compared to simpler analogs.

Research indicates that compounds similar to 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)propan-1-ol exhibit various biological activities, including:

- Antimicrobial Activity : The compound may interact with bacterial cell membranes or specific enzymes, inhibiting their function.

- Anticancer Properties : Preliminary studies suggest potential efficacy against various cancer cell lines by inducing apoptosis or inhibiting proliferation.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Anticancer Activity : A study evaluating derivatives of quinoline demonstrated that certain modifications enhanced cytotoxic effects against cancer cell lines such as TK-10 and HT-29 . These findings suggest that similar structural modifications in 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)propan-1-ol could yield potent anticancer agents.

- Antimicrobial Activity : Research on related compounds has shown significant antimicrobial effects against pathogens like Trichomonas vaginalis at concentrations as low as 10 µg/mL . This suggests that the target compound may possess similar or enhanced antimicrobial properties.

Interaction Studies

Molecular docking studies can elucidate how 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)propan-1-ol interacts with various biological targets. These studies typically focus on binding affinities to enzymes or receptors involved in disease pathways.

Research Opportunities

The unique structural characteristics of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)propan-1-ol warrant further exploration in several areas:

- Synthesis of Derivatives : Investigating derivatives can help identify compounds with enhanced biological activities or reduced toxicity.

- In Vivo Studies : Transitioning from in vitro findings to animal models is essential for assessing therapeutic efficacy and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.